Condensation and Cyclization: The most common synthetic route involves a two-step condensation and cyclization reaction. [, , , , , , , , ] Initially, 5,5-dimethylcyclohexane-1,3-dione (dimedone) reacts with o-phenylenediamine to form 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone. This intermediate is then condensed with benzaldehyde or substituted benzaldehydes in the presence of an acid catalyst, resulting in the formation of the desired 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivative.
N-(1-Haloalkyl)Azinium Halides: An alternative approach utilizes N-(1-chloroalkyl)pyridinium chlorides, prepared from aldehydes, pyridine, and thionyl chloride. [, ] These pyridinium salts react with 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone, affording the target 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones.
The molecular structure of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , ] Additionally, single-crystal X-ray diffraction analysis has provided detailed insights into its three-dimensional conformation and intermolecular interactions. [, ]
Rearrangement with m-Chloroperoxybenzoic Acid: Treatment of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones with m-chloroperoxybenzoic acid results in a rearrangement, yielding 3,4-dihydrophenazin-1-(2H)-ones. [, ] This transformation involves the cleavage of the seven-membered diazepine ring and subsequent formation of a six-membered phenazine ring system.
Derivatization: The core structure of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be further modified through various functional group transformations, such as acetylation, alkylation, and halogenation. [, ] These derivatization strategies allow for fine-tuning of the compound's properties and exploration of structure-activity relationships.
While the provided abstracts do not detail specific mechanisms of action for 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, its potential biological activity is mentioned in several papers. Research suggests that it may act as an antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). [] DXR is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, essential for the survival of certain parasites, including those responsible for malaria. By inhibiting DXR, 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could potentially disrupt the parasite's isoprenoid production, leading to its demise.
Medicinal Chemistry: The structural similarity of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to other biologically active benzodiazepines suggests its potential as a lead compound for drug discovery. Its reported inhibitory activity against DXR makes it a promising candidate for developing novel antimalarial drugs. []
Chemosensors: The presence of nitrogen and oxygen atoms in the 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one structure suggests its potential as a ligand for metal ions. This property could be exploited in the development of chemosensors for detecting specific metal ions in biological or environmental samples. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8